molecular formula C26H24N2O7 B4003810 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate

2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate

Cat. No.: B4003810
M. Wt: 476.5 g/mol
InChI Key: MADSILDGUOMWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C26H24N2O7 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.15835111 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Spectroscopic Analysis and Structural Studies

  • Vibrational Spectroscopic Studies : The study by Fernandes et al. (2017) on a chloramphenicol derivative, related to the compound , delves into the crystal structure analysis using X-ray diffraction and vibrational spectroscopy (Raman and infrared). The research highlights the significance of conventional and non-conventional hydrogen bonds, and their role in the compound's structure (Fernandes et al., 2017).

2. Reaction Mechanisms and Intermediates

  • Chemoselective Amide Formation : Kumar et al. (2012) investigated the reaction of O-(4-nitrophenyl)hydroxylamines with pyruvic acid derivatives, which is relevant to the compound of interest. This study provides insights into the chemoselectivity of these reactions, which could be applicable in designing specific synthetic pathways (Kumar et al., 2012).

3. Environmental Impact and Degradability

  • Degradability of Substituted Phenols : A study by O'Connor and Young (1989) on the anaerobic biodegradability and toxicity of substituted phenols, including nitrophenols, is relevant. This research helps in understanding the environmental impact and degradability of compounds similar to the one (O'Connor & Young, 1989).

4. Optical Properties in Thin Films

  • Structural and Optical Properties : The study by Zeyada et al. (2016) on the structural and optical properties of certain phenolic compounds in thin films offers insights that could be extrapolated to understand the optical behavior of the compound when used in similar applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

5. Photopolymerization Applications

  • Photopolymerization Potential : Guillaneuf et al. (2010) explored the use of an alkoxyamine bearing a chromophore group for photopolymerization. This study could provide a framework for understanding how similar compounds might behave in photoinitiated polymerization processes (Guillaneuf et al., 2010).

Properties

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 4-(2,4-dimethylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O7/c1-17-3-12-23(18(2)15-17)27-25(30)13-14-26(31)34-16-24(29)19-4-8-21(9-5-19)35-22-10-6-20(7-11-22)28(32)33/h3-12,15H,13-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADSILDGUOMWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.